1-Ethyl-3-methylimidazolium chloride
Overview
Description
1-Ethyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid. It is known for its unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. These characteristics make it an excellent solvent for various organic reactions .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium chloride, also known as [EMIM]Cl, is an organic salt and a room-temperature ionic liquid (RTIL) . It is primarily used as a solvent in various organic reactions . It can also act as a precursor for imidazolium-based ionic liquids, used in catalytic reactions and polymer synthesis . Furthermore, it can serve as a chelating and adsorbing agent for metal ions, as well as an inhibitor in enzymatic catalysis .
Mode of Action
The mode of action of this compound is primarily through its role as a solvent. Its unique properties, such as low vapor pressures, high thermal stabilities, and ionic conductivities, make it an effective medium for various organic reactions . For instance, it is used as a solvent in the Diels−Alder Reaction .
Biochemical Pathways
It can also affect the rate of reactions and the formation of products .
Result of Action
The primary result of the action of this compound is to facilitate organic reactions. By providing a suitable medium for these reactions, it can help increase the efficiency and yield of the reactions . In addition, it can also influence the structure and properties of the resulting products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . It is also hygroscopic and sensitive to strong oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire and high temperatures .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to dissolve a wide range of biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the preparation of aluminum chloride-1-ethyl-3-methylimidazolium chloride and zinc chloride-1-ethyl-3-methylimidazolium chloride, which are useful in electrodeposition studies . The nature of these interactions often involves the stabilization of enzyme structures and the enhancement of catalytic activities.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to changes in cell mass production and lipid accumulation . Additionally, it has been observed to decrease the thermal stability of lysozyme and significantly accelerate amyloid fibrillization in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it enhances the dissociation of the Li+ cation from the loosely bound Li±–BOB− and facilitates the transport of ions via the ion hopping mechanism . These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that electrochemical double-layer capacitors (EDLCs) using this compound-based gel polymer electrolyte exhibit a single-electrode specific capacitance of 4.92 F g−1 with 65% retention over 1000 cycles . This indicates its potential durability and stability in laboratory applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it may enhance certain cellular functions, while at higher doses, it can exhibit toxic or adverse effects. For instance, it has been found to decrease the thermal stability of lysozyme and accelerate amyloid fibrillization in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to stimulate the production of acetyl-CoA and non-proteinogenic amino acids, which are key precursors to numerous secondary metabolites . These interactions play a crucial role in the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to affect its localization and accumulation within specific cellular compartments. Equilibrium molecular dynamics simulations have shown that this compound exhibits self-diffusion coefficients, shear viscosity, and electrical conductivity at different temperatures . These properties influence its transport and distribution within biological systems.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to dissolve cellulose and other biomolecules suggests its potential localization within cellular structures involved in these processes . Understanding its subcellular localization is essential for elucidating its biochemical effects.
Preparation Methods
1-Ethyl-3-methylimidazolium chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with ethyl chloride under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: The chloride ion can be substituted with other anions, forming different ionic liquids.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and electrochemical applications.
Common reagents used in these reactions include strong acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions like the Diels-Alder reaction.
Biology: It is employed in the extraction and processing of biomolecules, such as cellulose.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium chloride is often compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
Compared to these compounds, this compound offers a balance of solubility, thermal stability, and ionic conductivity, making it a versatile choice for various applications .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQZYMYBQZGEEY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041180 | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-09-0 | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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